molecular formula C15H23N5O3 B2428699 7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 797775-45-2

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2428699
CAS No.: 797775-45-2
M. Wt: 321.381
InChI Key: MYOMGYBWLLCHFS-UHFFFAOYSA-N
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Description

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxyethyl functionality.

    Pyrimido[1,2-a]benzimidazoles: Compounds with similar purine-like structures.

    Thiazoles: Heterocyclic compounds with diverse biological activities.

Uniqueness

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-4-23-10-9-20-11-12(16-14(20)19-7-5-6-8-19)17(2)15(22)18(3)13(11)21/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOMGYBWLLCHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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